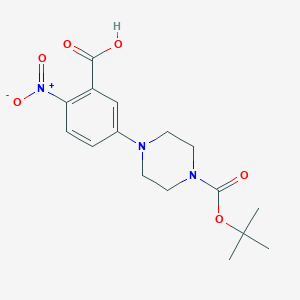

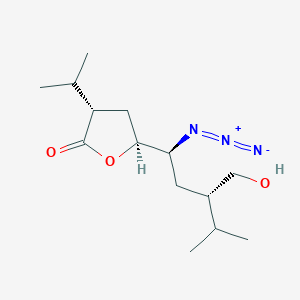

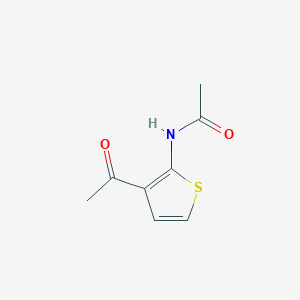

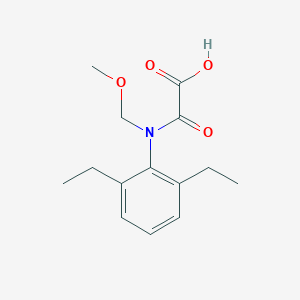

![molecular formula C7H4N2O2 B066715 1H-Pyrrolo[3,2-c]pyridine-2,3-dione CAS No. 169037-38-1](/img/structure/B66715.png)

1H-Pyrrolo[3,2-c]pyridine-2,3-dione

概要

説明

1H-Pyrrolo[3,2-c]pyridine-2,3-dione is a chemical compound with the linear formula C7H6N2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has been used in the development of colchicine-binding site inhibitors .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione derivatives has been reported in various studies . For instance, one study described the synthesis of a new series of 1H-Pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione has been analyzed in several studies . One study reported the design of orally bioavailable 1H-Pyrrolo[3,2-c]pyridine inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) .Chemical Reactions Analysis

1H-Pyrrolo[3,2-c]pyridine-2,3-dione has been involved in various chemical reactions. For example, it has been used as a key intermediate in the synthesis of novel derivatives with various chemical structures .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione have been analyzed in various studies . For instance, one study found that a derivative of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione conformed well to the Lipinski’s rule of five .科学的研究の応用

Analgesic and Sedative Activity

1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have shown potential for analgesic and sedative activity . The analgesic activity of these compounds was confirmed in the “hot plate” test and in the “writhing” test. All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine .

Anticancer Activity

1H-Pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors with potent anticancer activities . Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .

Anti-arthritic Drug Development

Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .

Antileishmanial Efficacy

A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Involvement in Opioid, Nitrergic, and Adenosynergic Systems

To investigate the possible participation of the opioid, nitrergic, and adenosynergic systems in the analgesic effect of the compounds, mice were pretreated with naloxone (opioid antagonist), caffeine (non-selective A1 and A2A adenosine antagonist), DPCPX (selective A1 antagonist), L-NAME (inhibitor of nitric oxide synthase), or respective vehicle, 15 min before treatment with the compounds .

Inhibition of Tubulin Polymerization

1H-Pyrrolo[3,2-c]pyridine derivatives potently inhibited tubulin polymerization, and immunostaining assays revealed that these compounds remarkably disrupted tubulin microtubule dynamics .

作用機序

Target of Action

The primary targets of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

1H-Pyrrolo[3,2-c]pyridine-2,3-dione interacts with its targets, FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis . Furthermore, it significantly inhibits the migration and invasion of cancer cells .

将来の方向性

The future directions of research on 1H-Pyrrolo[3,2-c]pyridine-2,3-dione could involve further exploration of its potential therapeutic applications, particularly in the context of cancer treatment . More studies are needed to fully understand its mechanism of action and to optimize its physical and chemical properties for therapeutic use .

特性

IUPAC Name |

1H-pyrrolo[3,2-c]pyridine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-6-4-3-8-2-1-5(4)9-7(6)11/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBCGJJPRSHDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443630 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169037-38-1 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

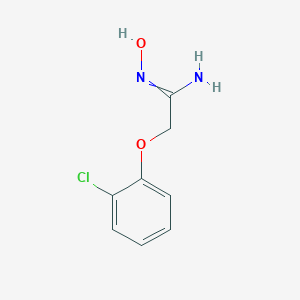

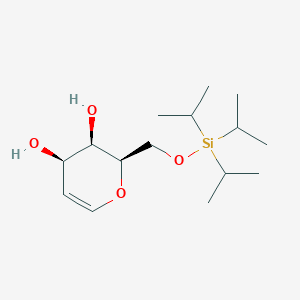

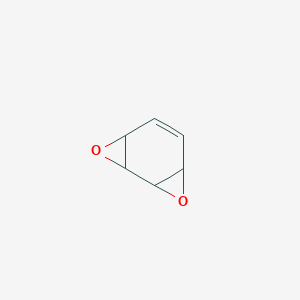

![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)